N-(3-methoxyphenyl)-4-methyl-1-piperazinecarbothioamide
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Overview
Description
N-(3-methoxyphenyl)-4-methyl-1-piperazinecarbothioamide, also known as metoclopramide, is a medication commonly used to treat gastrointestinal disorders such as nausea, vomiting, and gastroparesis. However, it also has potential applications in scientific research due to its unique mechanism of action. In
Mechanism of Action
Metoclopramide acts as a dopamine receptor antagonist, specifically targeting the D2 receptor subtype. It also acts as a serotonin receptor agonist, specifically targeting the 5-HT4 receptor subtype. These actions result in increased gastrointestinal motility and decreased nausea and vomiting.
Biochemical and Physiological Effects:
Metoclopramide has been shown to increase the release of acetylcholine and decrease the release of dopamine in the brain. It also increases the release of motilin, a hormone that stimulates gastrointestinal motility. Metoclopramide has been found to have minimal effects on heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
Metoclopramide has advantages in lab experiments due to its ability to cross the blood-brain barrier and interact with dopamine receptors in the brain. However, its effects on gastrointestinal motility may make it difficult to use in experiments involving the gastrointestinal tract. Additionally, its potential side effects may need to be taken into consideration when designing experiments.
Future Directions
There are several potential future directions for research involving N-(3-methoxyphenyl)-4-methyl-1-piperazinecarbothioamidede. It may have potential in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research may be done to explore its effects on other neurotransmitter systems in the brain. Finally, its potential use in combination with other medications for the treatment of gastrointestinal disorders may be explored.
Synthesis Methods
Metoclopramide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with methylamine to form 3-methoxyphenylmethylamine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. The final step involves the reaction of the dithiocarbamate with 1-chloro-4-methylpiperazine to form N-(3-methoxyphenyl)-4-methyl-1-piperazinecarbothioamidede.
Scientific Research Applications
Metoclopramide has been found to have potential applications in scientific research due to its ability to cross the blood-brain barrier and interact with dopamine receptors in the brain. It has been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
N-(3-methoxyphenyl)-4-methylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-15-6-8-16(9-7-15)13(18)14-11-4-3-5-12(10-11)17-2/h3-5,10H,6-9H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTZGTXLTMZRBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200592 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-methoxyphenyl)-4-methylpiperazine-1-carbothioamide |
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